protopine N-oxide
CAS No.:
Cat. No.: VC17974490
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H19NO6 |
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Molecular Weight | 369.4 g/mol |
IUPAC Name | 15-methyl-15-oxido-7,9,19,21-tetraoxa-15-azoniapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |
Standard InChI | InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3 |
Standard InChI Key | FUWVSQIZKKGXNV-UHFFFAOYSA-N |
Canonical SMILES | C[N+]1(CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3)[O-] |
Introduction
Chemical Identity and Structural Features
Protopine N-oxide is characterized by the oxidation of the tertiary amine group in protopine, resulting in a quaternary ammonium N-oxide moiety. This modification enhances polarity, potentially improving aqueous solubility compared to the parent compound . The molecular formula of protopine N-oxide is hypothesized as C₂₀H₁₉NO₆, derived from protopine’s formula (C₂₀H₁₉NO₅) with the addition of an oxygen atom . Key structural features include:
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Tricyclic protopine backbone: A fused tetracyclic system comprising isoquinoline and benzazepine rings .
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N-oxide functional group: Introduced at the nitrogen atom, altering electronic distribution and intermolecular interactions .
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Stereochemical complexity: Chiral centers at C-6, C-13, and C-14, which may influence biological activity .
Table 1: Comparative Properties of Protopine and Protopine N-Oxide
Biosynthesis and Natural Occurrence
Protopine N-oxide is likely synthesized in planta via enzymatic oxidation of protopine, a pathway analogous to europine N-oxide formation in Hypecoum erectum . Cytochrome P450 monooxygenases or flavin-containing oxidases are probable catalysts, as observed in pyrrolizidine alkaloid N-oxidation . While protopine is abundant in Chelidonium majus, Corydalis spp., and Fumaria officinalis, its N-oxide derivative has yet to be isolated in significant quantities, suggesting either low natural abundance or rapid metabolic conversion .
Pharmacological Activities and Mechanisms
Target | Protopine IC₅₀/EC₅₀ | Protopine N-Oxide (Predicted) |
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NF-κB activation | 10 μM | Comparable or lower |
COX-2 inhibition | 20 μg/mL | Similar efficacy |
TNF-α reduction | 50% at 40 μg/mL | Enhanced due to solubility |
Cardiovascular Activity
Protopine modulates cardiac ion channels, shortening action potential duration in guinea pig papillary muscles via blockade of L-type Ca²⁺ and delayed rectifier K⁺ channels . These effects are critical for anti-arrhythmic activity. N-oxidation may alter binding affinity to voltage-gated channels, as seen in pyrrolizidine alkaloids, where N-oxides exhibit reduced cardiotoxicity .
Analgesic and Opioid Receptor Interactions
Protopine’s opioid analgesic activity stems from partial agonism at μ- and κ-opioid receptors . N-oxidation could modify receptor binding kinetics, potentially reducing adverse effects like respiratory depression while retaining analgesia.
Comparative Analysis with Other N-Oxide Alkaloids
Europine N-oxide (C₁₆H₂₇NO₇) and erucifoline N-oxide (C₁₈H₂₃NO₇) exemplify bioactive N-oxide derivatives . Both compounds demonstrate:
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Reduced cytotoxicity: Compared to parent alkaloids, N-oxides show lower acute toxicity in hepatocytes .
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Improved metabolic stability: Resistance to hepatic cytochrome P450-mediated degradation .
Table 3: Select N-Oxide Alkaloids and Their Sources
Future Directions and Research Gaps
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Isolation and Characterization: Advanced chromatographic techniques (e.g., HPLC-MS/MS) are needed to isolate protopine N-oxide from plant extracts or synthetic mixtures.
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In Vivo Pharmacokinetics: Comparative studies on bioavailability, tissue distribution, and metabolism relative to protopine.
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Target Validation: Screening against opioid receptors, ion channels, and inflammatory mediators to elucidate structure-activity relationships.
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